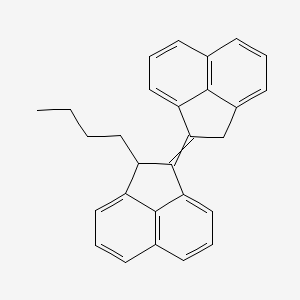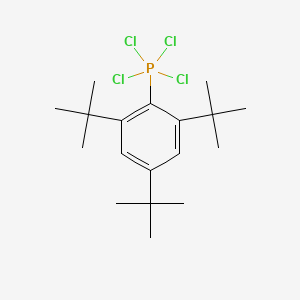
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4,6-tri-tert-butylphenol+PCl3→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Applications De Recherche Scientifique
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.
Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.
Uniqueness
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
89864-79-9 |
|---|---|
Formule moléculaire |
C18H29Cl4P |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clé InChI |
IHTRGXRRGDOCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


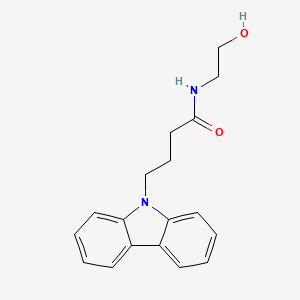
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)

phosphanium bromide](/img/structure/B14381899.png)



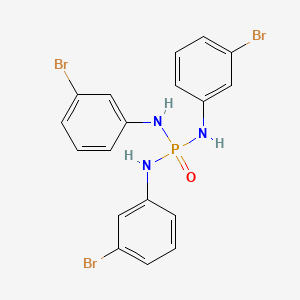
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
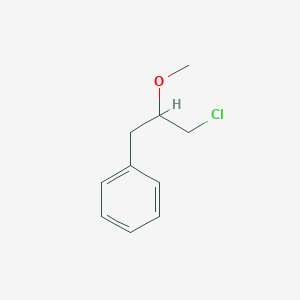
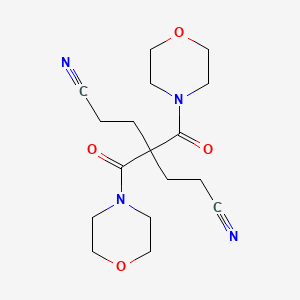
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
